molecular formula C11H13ClN2O3 B5037675 N-(3-chloro-4-methoxyphenyl)-N'-ethylethanediamide CAS No. 333319-64-5

N-(3-chloro-4-methoxyphenyl)-N'-ethylethanediamide

Cat. No. B5037675
CAS RN: 333319-64-5
M. Wt: 256.68 g/mol
InChI Key: XRDKEYIQFLJYHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-chloro-4-methoxyphenyl)-N'-ethylethanediamide involves several key steps, starting from basic reactants to the final product. A typical synthesis route might involve the alkylation of ethyl m- or p-methoxy-phenylcyanoacetate with 1-bromo-3-chloropropane, followed by hydrogenation to yield the amines, which are then cyclized to produce the desired compound. Various N-substituted derivatives can be prepared through this method, although the specific synthesis route for N-(3-chloro-4-methoxyphenyl)-N'-ethylethanediamide is not detailed in the available literature. The synthesis process emphasizes the role of the substituents and the conditions under which the reactions are carried out, affecting the yield and purity of the final product (Jacoby et al., 1981).

properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-3-13-10(15)11(16)14-7-4-5-9(17-2)8(12)6-7/h4-6H,3H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDKEYIQFLJYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222207
Record name N1-(3-Chloro-4-methoxyphenyl)-N2-ethylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813347
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N1-(3-Chloro-4-methoxyphenyl)-N2-ethylethanediamide

CAS RN

333319-64-5
Record name N1-(3-Chloro-4-methoxyphenyl)-N2-ethylethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333319-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(3-Chloro-4-methoxyphenyl)-N2-ethylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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